Cas no 2097888-38-3 (3-(4-ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride)

3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride is a synthetic quinoline derivative with potential applications in pharmaceutical research and development. Its molecular structure incorporates a morpholine moiety and ethoxybenzoyl group, which may enhance solubility and bioavailability. The hydrochloride salt form improves stability and handling properties. This compound is of interest due to its structural features, which could facilitate interactions with biological targets, particularly in medicinal chemistry studies. Its well-defined chemical composition allows for precise characterization and reproducibility in experimental settings. The compound’s purity and consistent synthesis make it suitable for rigorous scientific investigations, including drug discovery and mechanistic studies.
3-(4-ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride structure
2097888-38-3 structure
Product Name:3-(4-ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride
CAS No:2097888-38-3
MF:C23H25ClN2O4
MW:428.908605337143
CID:6165366
PubChem ID:126853194
Update Time:2025-10-28

3-(4-ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(4-ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride
    • AKOS032466780
    • 2097888-38-3
    • F6548-2268
    • (4-ethoxyphenyl)-(6-methoxy-4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride
    • Inchi: 1S/C23H24N2O4.ClH/c1-3-29-17-6-4-16(5-7-17)23(26)20-15-24-21-9-8-18(27-2)14-19(21)22(20)25-10-12-28-13-11-25;/h4-9,14-15H,3,10-13H2,1-2H3;1H
    • InChI Key: ZRRLDLLZZIDZCS-UHFFFAOYSA-N
    • SMILES: Cl.O1CCN(C2C(C(C3C=CC(=CC=3)OCC)=O)=CN=C3C=CC(=CC=23)OC)CC1

Computed Properties

  • Exact Mass: 428.1502850g/mol
  • Monoisotopic Mass: 428.1502850g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 531
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.9Ų

3-(4-ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6548-2268-2μmol
3-(4-ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride
2097888-38-3
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$57.0 2023-09-08
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Additional information on 3-(4-ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride

3-(4-Ethoxybenzoyl)-6-Methoxy-4-(Morpholin-4-Yl)Quinoline Hydrochloride: A Comprehensive Overview

The compound 3-(4-Ethoxybenzoyl)-6-Methoxy-4-(Morpholin-4-Yl)Quinoline Hydrochloride (CAS No. 2097888-38-3) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This quinoline derivative, characterized by its unique structural features, including the ethoxybenzoyl group, methoxy substituent, and morpholine moiety, exhibits a diverse range of biological activities that make it a promising candidate for drug development.

Recent studies have highlighted the potential of quinoline derivatives as scaffolds for designing bioactive molecules. The incorporation of the morpholine group in this compound introduces additional flexibility and hydrogen bonding capabilities, enhancing its interactions with biological targets. The ethoxybenzoyl group further contributes to the molecule's lipophilicity, which is crucial for its absorption and distribution properties in vivo.

One of the most notable aspects of this compound is its ability to modulate key cellular pathways involved in inflammation and oxidative stress. Research conducted in 2023 demonstrated that 3-(4-Ethoxybenzoyl)-6-Methoxy-4-(Morpholin-4-Yl)Quinoline Hydrochloride exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. This finding aligns with the broader trend in drug discovery where natural product-inspired molecules are being optimized for therapeutic applications.

Moreover, the compound has shown promise in anticancer research. Preclinical studies have revealed its ability to induce apoptosis in various cancer cell lines, particularly those resistant to conventional chemotherapy. The methoxy substituent plays a critical role in stabilizing the molecule's structure, thereby enhancing its cytotoxic effects against malignant cells.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The integration of the morpholinyl group requires precise control over reaction conditions to ensure high yields and purity. Researchers have also explored green chemistry approaches to optimize the synthesis pathway, reducing environmental impact while maintaining product quality.

In terms of pharmacokinetics, studies have shown that 3-(4-Ethoxybenzoyl)-6-Methoxy-4-(Morpholin-4-Yl)Quinoline Hydrochloride demonstrates favorable absorption profiles in preclinical models. Its bioavailability is enhanced by the presence of the ethoxybenzoyl group, which facilitates intestinal permeability. However, further investigations are needed to fully understand its metabolism and excretion pathways in humans.

The application of computational chemistry tools has provided valuable insights into the molecular interactions of this compound with its biological targets. Molecular docking studies have revealed that the morpholinyl group interacts favorably with key residues in target proteins, suggesting a potential mechanism for its therapeutic effects.

In conclusion, 3-(4-Ethoxybenzoyl)-6-Methoxy-4-(Morpholin-4-Yl)Quinoline Hydrochloride represents a significant advancement in the development of bioactive quinoline derivatives. Its unique structure, combined with promising biological activities, positions it as a strong candidate for further exploration in drug discovery programs targeting inflammation and cancer.

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